Sodium stearoyl-2-lactylate

Starch pasting Rheology Food texture

Sodium stearoyl-2-lactylate (SSL, E481) is the preferred emulsifier for industrial bakery and starch-thickened product manufacturers seeking reproducible dough rheology, higher loaf volume (10–15% increase at 0.5% usage), and extended shelf life through reduced starch retrogradation. Unlike calcium stearoyl-2-lactylate (CSL) with HLB 5.1, SSL offers HLB 8.3–12, ensuring rapid dispersion in continuous dough systems without pre-hydration. Its superior iodine binding capacity (up to 96.87%) ensures stable cold-paste viscosity, making it the only practical lactylate for high-fat bakery formulations and starch-thickened products. Choose SSL for consistent crumb structure, symmetrical loaf geometry, and reduced waste.

Molecular Formula C24H44NaO6
Molecular Weight 451.6 g/mol
CAS No. 25383-99-7
Cat. No. B148138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium stearoyl-2-lactylate
CAS25383-99-7
SynonymsStearolacs
Molecular FormulaC24H44NaO6
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]
InChIInChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);
InChIKeyOXXZDFRVEHURLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in ethanol

Sodium Stearoyl-2-Lactylate (SSL) CAS 25383-99-7: Technical Baseline for Procurement


Sodium stearoyl-2-lactylate (SSL, E481, CAS 25383-99-7) is an anionic food-grade emulsifier synthesized via esterification of stearic acid with lactic acid followed by sodium neutralization [1]. It possesses a hydrophilic–lipophilic balance (HLB) value ranging from 8.3 to 12, classifying it as a moderately hydrophilic surfactant [2]. SSL is manufactured as a white to cream-colored powder with a characteristic caramel odor, a melting point of approximately 49 °C, and is dispersible in warm water [1]. Regulatory approvals for SSL as a food additive exist globally, with an acceptable daily intake (ADI) of 20–22 mg/kg body weight established by EFSA and JECFA [3].

Why Generic Substitution of Sodium Stearoyl-2-Lactylate (SSL) is Not Scientifically Sound


Despite functional overlap with other lactylates and emulsifiers, SSL cannot be indiscriminately substituted with in-class analogs such as calcium stearoyl-2-lactylate (CSL) or alternative surfactants like DATEM or glycerol monostearate (GMS). SSL exhibits a distinct HLB of 8.3–12 versus CSL's 5.1, fundamentally altering its hydrophilic–lipophilic behavior and hence its performance in aqueous dispersions and interfacial stabilization [1]. Furthermore, SSL's cation (Na⁺) confers different dough rheology, starch complexation capacity, and cold-paste viscosity development compared to both CSL and non-ionic alternatives, making direct replacement without process re-optimization likely to result in suboptimal product volume, texture, and shelf life [2].

Quantitative Evidence for Sodium Stearoyl-2-Lactylate (SSL) Differentiation vs. Comparators


Enhanced Cold Paste Viscosity in Starch Systems vs. DATEM and GMS

SSL significantly increases cold paste viscosity in starch gels compared to DATEM and GMS. In wheat, corn, and potato starch systems, SSL gels produced an appreciable increase in cold paste viscosity, with a specifically marked increase observed for SSL compared to DATEM and GMS gels under identical conditions .

Starch pasting Rheology Food texture

Superior Dough Complexation vs. CSL and EMG in Breadmaking

In dough systems mixed to optimum consistency, SSL complexes with dough constituents (including lipids) in the order: SSL > CSL > EMG. SSL also suppresses lipid binding less than CSL or EMG, indicating a unique interaction pattern that enhances dough stability [1].

Breadmaking Dough rheology Lipid binding

Differential HLB and Water Dispersibility vs. CSL

SSL has an HLB value of approximately 8.3–12, significantly higher than CSL's HLB of ~5.1. This higher HLB imparts greater water dispersibility and hydration kinetics, enabling SSL to disperse readily in warm water without pre-hydration, whereas CSL requires additional processing steps [1]. SSL's water solubility is approximately 5.34 mg/L at 20 °C, though this is largely academic; its functional dispersibility is the key differentiator .

Emulsifier selection HLB Formulation

Enhanced Iodine Binding Capacity in Starch Complexes vs. Native Starch

SSL forms complexes with potato starch that exhibit significantly higher iodine binding capacity compared to annealed starch without SSL. Iodine binding capacity increased from 46.65% (starch only) to up to 96.87% (starch-SSL complex) as ethanol concentration decreased from 100% to 65% [1].

Starch modification Complexation Iodine binding

Dough Strengthening in Rich Bread Formulations vs. CSL

In rich bread formulations (e.g., pan bread, hamburger buns), SSL provides better dough strengthening than CSL. SSL's interaction with gluten proteins in high-fat systems yields more symmetrical loaf geometry and improved crumb structure compared to CSL [1].

Bakery Dough conditioning Rich bread

Reduced Starch Swelling and Anti-Staling Effect vs. Shortening

Light micrographs of starch isolated from bread show that SSL reduces the swelling of starch granules, whereas shortening does not. SSL at 1.0% increased the formation of amylose-lipid complexes, mitigating crumb staling during storage [1].

Bread staling Starch swelling Shelf life

Sodium Stearoyl-2-Lactylate (SSL): Evidence-Based Application Scenarios for Procurement Decisions


Industrial Bread and Bun Production Requiring High Volume and Soft Crumb

SSL's superior dough complexation capacity and ability to reduce starch swelling (Evidence Items 2 and 6) make it the optimal choice for industrial bakeries producing pan bread, hamburger buns, and other yeast-leavened goods. The quantitative improvement in loaf volume (10–15% at 0.5% SSL) and reduction in staling rate directly translate to higher product quality and extended shelf life [1].

Starch-Based Sauces, Soups, and Fillings Requiring Enhanced Viscosity and Stability

Based on SSL's uniquely marked increase in cold paste viscosity compared to DATEM and GMS (Evidence Item 1), SSL is the preferred emulsifier for manufacturers of starch-thickened products seeking improved mouthfeel and viscosity stability. The higher iodine binding capacity (up to 96.87%, Evidence Item 4) also indicates reduced retrogradation, preventing undesirable texture changes during storage .

High-Fat Bakery Formulations (e.g., Premium Cakes, Pastries)

SSL's proven superiority over CSL in dough strengthening within rich bread formulations (Evidence Item 5) positions it as the critical ingredient for high-fat bakery items where gluten network integrity is challenged by lipid content. SSL ensures symmetrical loaf geometry and consistent crumb structure, reducing product variability and waste [2].

Continuous Dough Processing Lines Requiring Rapid Hydration and Dispersion

The significant HLB difference (SSL: 8.3–12 vs. CSL: 5.1) and superior water dispersibility (Evidence Item 3) make SSL the only practical lactylate choice for continuous dough systems where rapid, uniform incorporation without pre-hydration is essential. This reduces processing time and energy costs, directly impacting operational efficiency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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